Cas no 83641-11-6 (3-amino-2-(3-methoxyphenyl)propan-1-ol)

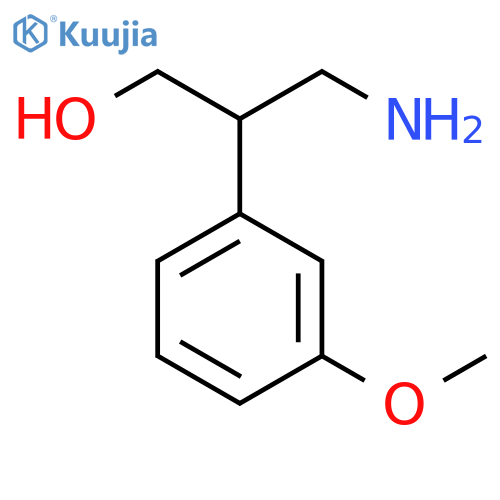

83641-11-6 structure

商品名:3-amino-2-(3-methoxyphenyl)propan-1-ol

3-amino-2-(3-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(3-methoxyphenyl)propan-1-ol

- Benzeneethanol, β-(aminomethyl)-3-methoxy-

- 83641-11-6

- AKOS018242550

- EN300-1854526

-

- インチ: 1S/C10H15NO2/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-5,9,12H,6-7,11H2,1H3

- InChIKey: PPHXRZXQOCOMNC-UHFFFAOYSA-N

- ほほえんだ: C1(C(CN)CO)=CC=CC(OC)=C1

計算された属性

- せいみつぶんしりょう: 181.110278721g/mol

- どういたいしつりょう: 181.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 55.5Ų

じっけんとくせい

- 密度みつど: 1.100±0.06 g/cm3(Predicted)

- ふってん: 334.2±32.0 °C(Predicted)

- 酸性度係数(pKa): 14.61±0.10(Predicted)

3-amino-2-(3-methoxyphenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1854526-0.25g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1854526-0.05g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1854526-10.0g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-1854526-5.0g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-1854526-5g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1854526-1g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1854526-0.5g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1854526-0.1g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1854526-2.5g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1854526-1.0g |

3-amino-2-(3-methoxyphenyl)propan-1-ol |

83641-11-6 | 1g |

$1142.0 | 2023-06-02 |

3-amino-2-(3-methoxyphenyl)propan-1-ol 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

83641-11-6 (3-amino-2-(3-methoxyphenyl)propan-1-ol) 関連製品

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 61549-49-3(9-Decenenitrile)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬